ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-isobutyl-1H-pyrazole-4-carbaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- 1-ethyl-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1H-pyrazole-4-carboxamide
Uniqueness
Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20ClN3 |
---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-11-5-10-6-12-13(8-10)7-9(2)3;/h6,8-9,11H,4-5,7H2,1-3H3;1H |
InChI Key |
OJPHBPFAYAUSNN-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=C1)CC(C)C.Cl |
Origin of Product |
United States |
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